trans-Stilbene

説明

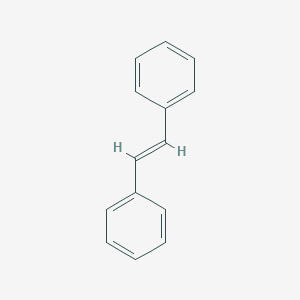

Structure

3D Structure

特性

IUPAC Name |

(E)-stilbene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026050 | |

| Record name | trans-Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992), Colorless or pale yellow solid; [HSDB] Off-white solid with blue fluorescence; [CAMEO] White or off-white crystalline solid; [MSDSonline], Colorless or slightly yellow crystals. | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

583 to 585 °F at 760 mmHg (NTP, 1992), 306-307 °C @ 760 mm Hg | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc, 2.90X10-1 mg/l in water at 25 °C | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9707 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9707 | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000881 [mmHg], 0.00299 [mmHg], 8.81X10-4 mm Hg @ 25 °C | |

| Record name | trans-1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 95% ethanol, Colorless or slightly yellow crystals | |

CAS No. |

103-30-0, 588-59-0 | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Diphenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Stilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1E)-1,2-ethenediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA7NW80A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 to 257 °F (NTP, 1992), 124 °C | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical and Photochemical Properties of trans-Stilbene

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Stilbene ( (E)-1,2-diphenylethene) is a prototypical photochromic molecule that has served as a cornerstone for the development of modern photochemistry. Its deceptively simple structure, consisting of two phenyl rings connected by an ethylene (B1197577) bridge, belies a rich and complex array of photophysical and photochemical behaviors. The photoinduced trans to cis isomerization of stilbene (B7821643) is one of the most extensively studied photochemical reactions, providing fundamental insights into reaction dynamics on excited-state potential energy surfaces.[1] This guide offers a detailed examination of the key photophysical and photochemical properties of this compound, outlines common experimental protocols for its study, and presents quantitative data to serve as a reference for researchers in chemistry, materials science, and drug development.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light and the subsequent non-reactive de-excitation pathways. For this compound, these processes are in direct competition with its characteristic photochemical reactions.

Electronic Absorption and Emission

This compound absorbs ultraviolet (UV) light, promoting the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). This S₀ → S₁ transition is a π-π* transition, localized primarily on the central ethylenic bridge and conjugated phenyl rings. The absorption spectrum is characterized by a strong, broad band with some vibrational structure. Following excitation, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption band and is red-shifted (a Stokes shift).

Table 1: Spectroscopic Properties of this compound in Various Solvents

| Solvent | λmax (abs) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λmax (em) (nm) | Reference |

|---|---|---|---|---|

| Hexane | 294 | 34,010 | ~350 | [2] |

| 95% Ethanol | 295.5 | 29,000 | - |[2] |

Jablonski Diagram and Deactivation Pathways

The fate of the excited this compound molecule can be visualized using a Jablonski diagram. After absorption of a photon elevates the molecule to the S₁ state, it can undergo several processes:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon.

-

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). For stilbene, this is often coupled with large-amplitude molecular motion.

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicities (e.g., S₁ → T₁). While possible, this pathway is generally inefficient for directly irradiated this compound.[3]

-

Photoisomerization: A chemical reaction on the S₁ potential energy surface, leading to the cis-isomer. This is the dominant non-radiative decay pathway in non-viscous solvents.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. For this compound, Φf is typically low in fluid solutions because the competing photoisomerization process is very efficient.[4] The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Both properties are highly sensitive to the solvent environment, particularly its viscosity and temperature. In viscous solvents like glycerol, the large-amplitude twisting motion required for isomerization is hindered, leading to a significant increase in both fluorescence quantum yield and lifetime.[4]

Table 2: Photophysical Decay Parameters of this compound

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Isomerization Quantum Yield (Φt→c) | Reference |

|---|---|---|---|---|

| Hexane | 0.044 | ~0.1 ns | 0.48 | [2] |

| Methylcyclohexane/isohexane | 0.05 | - | - | [2] |

| Glycerol | 0.15 | - | - |[2][4] |

Photochemical Properties

The photochemistry of this compound is dominated by its isomerization to cis-stilbene (B147466), a reaction that proceeds through a unique intermediate state.

trans-cis Photoisomerization

Upon excitation to the S₁ state, the this compound molecule undergoes a twisting motion around the central carbon-carbon double bond. This rotation proceeds along the S₁ potential energy surface towards a minimum energy geometry where the two phenyl rings are approximately perpendicular to each other.[5] This short-lived, non-fluorescent intermediate is often called the "phantom state" or perpendicular state (¹p*).[5][6] From this perpendicular geometry, the molecule efficiently decays non-radiatively to the ground state (S₀) through a conical intersection. A conical intersection is a point where the S₁ and S₀ potential energy surfaces touch, providing an ultrafast pathway for internal conversion. Once on the S₀ surface, the molecule relaxes to form either the trans or cis isomer with roughly equal probability.[7]

Other Photochemical Reactions

While the primary photochemical event is isomerization, other reactions can occur, particularly from the less stable cis-isomer. Upon prolonged irradiation, cis-stilbene can undergo an irreversible electrocyclization to form dihydrophenanthrene, which can then be oxidized by air or other oxidants to form phenanthrene.[1][8] This pathway is a minor channel for this compound but becomes relevant when a photostationary state between the two isomers is reached.

Experimental Methodologies

The study of this compound's photophysics and photochemistry relies on a suite of spectroscopic techniques.

Steady-State Spectroscopy

-

UV-Visible Absorption Spectroscopy:

-

Protocol: A solution of this compound in a UV-transparent solvent (e.g., hexane, acetonitrile) is prepared in a 1 cm pathlength quartz cuvette.[2] The absorbance of the solution should be kept below 0.1 at the excitation wavelength to avoid inner-filter effects.[2] The absorption spectrum is recorded using a dual-beam spectrophotometer, scanning from the visible region into the UV (e.g., 700 nm to 200 nm). A solvent-filled cuvette is used as a reference. The spectral bandwidth is typically set to 1-2 nm.[2]

-

-

Fluorescence Spectroscopy:

-

Protocol: The same sample prepared for absorption spectroscopy is used. The sample is placed in a spectrofluorometer and excited at a wavelength on the rising edge of the main absorption band (e.g., 290 nm).[2] The emission is collected at a 90° angle to the excitation beam. The emission spectrum is scanned over a range that covers the expected fluorescence (e.g., 300 nm to 500 nm). Both excitation and emission monochromators are set to a specific bandpass (e.g., 4-5 nm).[2] The resulting spectrum must be corrected for the wavelength-dependent sensitivity of the instrument.

-

Time-Resolved Spectroscopy

-

Femtosecond Transient Absorption (Pump-Probe) Spectroscopy: This is a powerful technique to observe short-lived intermediates like the phantom state.

-

Protocol: An ultrashort laser pulse (the "pump") excites the this compound sample. A second, time-delayed, broadband pulse (the "probe") passes through the sample. The difference in the probe's absorption spectrum with and without the pump pulse is measured as a function of the delay time between the two pulses. By varying the delay time from femtoseconds to nanoseconds, one can track the appearance and decay of excited states and reaction intermediates.[5][9] For example, the decay of the S₁ state's excited-state absorption and the rise of product-related signals can be monitored to determine the rate of isomerization.[9]

-

Conclusion

This compound remains a paradigm in the field of photochemistry. Its photophysical properties, characterized by competitive fluorescence and isomerization pathways, are exquisitely sensitive to its environment. The dominant photochemical process, trans-cis isomerization, proceeds through a twisted phantom state on the excited-state potential energy surface, a mechanism that has become a benchmark for understanding non-adiabatic reactions. The wealth of quantitative data and the well-established experimental protocols for its study make this compound an invaluable tool for fundamental research and a critical reference compound for designing new photoswitchable materials and phototherapeutic agents.

References

- 1. Cyclic trans-stilbenes: synthesis, structural and spectroscopic characterization, photophysical and photochemical properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. omlc.org [omlc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. icmp.lviv.ua [icmp.lviv.ua]

- 7. researchgate.net [researchgate.net]

- 8. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activities and Potential Applications of Trans-Stilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-stilbene and its derivatives, a class of polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. Found in various plant sources, including grapes, berries, and peanuts, these compounds, with resveratrol (B1683913) being the most well-known member, exhibit a wide range of pharmacological effects.[1][2] Their unique chemical structure, characterized by two phenyl rings linked by an ethylene (B1197577) bridge, allows for numerous modifications, leading to a broad spectrum of biological actions.[2] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound, focusing on its antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties. Detailed experimental protocols for assessing these activities are provided, along with a quantitative analysis of its efficacy and a visual representation of the key signaling pathways it modulates.

Biological Activities of this compound

The biological effects of this compound and its analogues are vast, impacting numerous cellular processes and signaling pathways. The trans-isomer is generally considered the more biologically active and stable form.[1]

Antioxidant Activity

This compound derivatives are potent antioxidants, effectively scavenging free radicals and reducing oxidative stress, a key contributor to many chronic diseases.[2] Their antioxidant capacity is often attributed to the number and position of hydroxyl groups on the stilbene (B7821643) backbone. For instance, 4,4′-dihydroxy-trans-stilbene has demonstrated significantly higher antioxidant activity compared to resveratrol.

The primary mechanism of their antioxidant action involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. Furthermore, trans-stilbenes can activate endogenous antioxidant pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases, and this compound derivatives have shown significant anti-inflammatory properties. They can modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade. By inhibiting NF-κB activation, trans-stilbenes can suppress the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and enzymes like cyclooxygenase (COX).

Cardioprotective Potential

The cardioprotective effects of trans-stilbenes, particularly resveratrol, are well-documented. These compounds can improve cardiovascular function through various mechanisms, including reducing oxidative stress and inflammation in the cardiovascular system. In animal models, resveratrol has been shown to protect the heart from ischemia-reperfusion injury and improve cardiac function in heart failure. It can also favorably influence lipid profiles and inhibit platelet aggregation.

Neuroprotective Properties

Trans-stilbenes exhibit significant neuroprotective potential, offering a promising avenue for the development of therapeutics for neurodegenerative diseases. Their ability to cross the blood-brain barrier allows them to exert their effects directly within the central nervous system. The neuroprotective mechanisms of trans-stilbenes include their antioxidant and anti-inflammatory actions, as well as their ability to modulate signaling pathways involved in neuronal survival and plasticity.

Anticancer Activity

A substantial body of research has highlighted the anticancer potential of this compound and its derivatives. They can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle. The anticancer mechanisms are multifaceted and involve the modulation of numerous signaling pathways that control cell growth, survival, and metastasis.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data on the biological activities of this compound and its derivatives from various studies.

Table 1: Antioxidant and Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | IC50 / EC50 / Value | Cell Line / Model | Reference |

| Piceatannol | O2- scavenging | 9.0 ± 2.0 µM | Xanthine Oxidase Assay | |

| Resveratrol | O2- scavenging | 21 ± 3 µM | Xanthine Oxidase Assay | |

| Macasiamenene L | Inhibition of cell viability | 1.8 ± 1.1 µmol/L | THP-1 cell line | |

| 3,3′,4,5′-TMS | Suppression of p38 and JNK phosphorylation | 50 µM | RAW 264.7 cells | |

| 3,4′,5-TMS | Suppression of p38, JNK, and ERK phosphorylation | 50 µM | RAW 264.7 cells |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| Piceatannol | CCRF-CEM (Leukemia) | 4.57 µM | |

| Resveratrol | HL-60 (Leukemia) | 54.09 µM | |

| Ferrocenyl-stilbene analog 17 | SW480 (Colorectal) | 5.9 µM | |

| Ferrocenyl-stilbene analog 17 | HepG2 (Hepatoma) | 5.9 µM | |

| Isorhapontigenin | MCF-7 (Breast) | 34.16 µM | |

| Benzoxazole linked combretastatin (B1194345) derivative | MCF-7 (Breast) | 0.11 ± 0.093 µM |

Table 3: Bioavailability of Resveratrol vs. Pterostilbene (B91288)

| Compound | Bioavailability | Half-life | Reference |

| Resveratrol | ~20% | ~14 minutes | |

| Pterostilbene | ~80% | ~105 minutes |

Key Signaling Pathways Modulated by this compound

This compound and its derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways.

Nrf2 Activation Pathway

The Nrf2 pathway is a critical regulator of cellular antioxidant defenses. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Oxidative stress or exposure to Nrf2 activators like this compound leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a strengthened cellular defense against oxidative damage.

Caption: Nrf2 activation pathway modulated by this compound.

NF-κB Inhibition Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Trans-stilbenes can inhibit this pathway at multiple levels, including preventing the degradation of IκB.

Caption: NF-κB inhibition pathway by this compound.

Intrinsic Apoptosis Pathway

Trans-stilbenes can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Trans-stilbenes can alter the balance of these proteins, favoring the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, the executioners of apoptosis.

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Synthesis of this compound Derivatives (Wittig Reaction)

The Wittig reaction is a common and versatile method for the synthesis of this compound derivatives.

-

Materials:

-

Substituted benzyltriphenylphosphonium (B107652) halide

-

Substituted benzaldehyde (B42025)

-

Strong base (e.g., sodium hydroxide, potassium t-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

To a solution of the substituted benzyltriphenylphosphonium halide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base portion-wise at room temperature.

-

Stir the resulting ylide solution for 30-60 minutes.

-

Add a solution of the substituted benzaldehyde in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction mixture to stir at room temperature or under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

-

Extraction of Resveratrol from Grape Skins

A common method for extracting resveratrol from natural sources like grape skins involves solvent extraction.

-

Materials:

-

Dried and powdered grape skins

-

Extraction solvent: 80% ethanol (B145695) in water (v/v)

-

Reflux apparatus, filter paper, rotary evaporator

-

-

Procedure:

-

Mix the dried grape skin powder with the 80% ethanol solution in a round-bottom flask.

-

Reflux the mixture at 60°C for 30 minutes with constant stirring.

-

After refluxing, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

The resulting aqueous extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate resveratrol.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging activity of compounds.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

Test compound (this compound derivative)

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well microplate, spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control solution to each well.

-

Add an equal volume of the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Cell culture medium, phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

-

96-well cell culture plate, incubator, microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels, electrophoresis apparatus, transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-caspase-3)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate, imaging system

-

-

Procedure:

-

Prepare protein lysates from treated and untreated cells or tissues.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

The intensity of the protein bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Materials:

-

Cells transfected with an NF-κB luciferase reporter plasmid

-

Cell culture medium, 96-well plate

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with the this compound derivative for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

After stimulation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

The luciferase activity is indicative of NF-κB transcriptional activity and can be normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cells treated with this compound derivatives

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

Harvest the treated and untreated cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Materials:

-

Fixed and permeabilized cells or tissue sections

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Prepare the cells or tissue sections by fixing with paraformaldehyde and permeabilizing with Triton X-100 or proteinase K.

-

Incubate the samples with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Wash the samples to remove unincorporated nucleotides.

-

If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Visualize and quantify the apoptotic cells using a fluorescence microscope or flow cytometer.

-

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Cell lysates from treated and untreated cells

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well plate, microplate reader

-

-

Procedure:

-

Prepare cell lysates from cells induced to undergo apoptosis.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Add the caspase-3 substrate to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released from the substrate is proportional to the caspase-3 activity.

-

The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

-

Potential Applications and Future Directions

The diverse biological activities of this compound and its derivatives make them promising candidates for the development of novel therapeutic and chemopreventive agents. Their potential applications span a wide range of diseases, including:

-

Cancer: As standalone agents or in combination with existing chemotherapies to enhance efficacy and reduce side effects.

-

Cardiovascular Diseases: For the prevention and treatment of atherosclerosis, hypertension, and heart failure.

-

Neurodegenerative Diseases: To slow the progression of diseases like Alzheimer's and Parkinson's.

-

Inflammatory Disorders: To manage chronic inflammatory conditions.

Future research should focus on several key areas:

-

Improving Bioavailability: While some derivatives like pterostilbene show improved bioavailability compared to resveratrol, further modifications and novel delivery systems are needed to enhance their therapeutic potential.

-

Clinical Trials: More extensive and well-designed clinical trials are necessary to validate the promising preclinical findings in humans.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of stilbene derivatives will enable the design of more potent and selective compounds targeting specific molecular pathways.

-

Long-term Safety: Thorough investigation of the long-term safety of this compound supplementation is crucial for its widespread application.

Conclusion

This compound and its derivatives represent a versatile and promising class of natural compounds with a remarkable array of biological activities. Their ability to modulate key cellular pathways involved in oxidative stress, inflammation, cell survival, and proliferation underscores their significant therapeutic potential. The in-depth understanding of their mechanisms of action, coupled with the development of robust experimental protocols for their evaluation, will pave the way for the translation of these fascinating molecules from the laboratory to clinical applications, offering new strategies for the prevention and treatment of a multitude of human diseases.

References

An In-Depth Technical Guide to the Spectroscopy and Analysis of Trans-Stilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties and analysis of trans-stilbene, a stilbenoid with significant applications in various scientific fields, including drug development, due to its unique photochemical behavior. The document details the core principles of its interaction with light, experimental protocols for its analysis, and key quantitative data.

Introduction to this compound and its Spectroscopic Significance

This compound ( (E)-1,2-diphenylethene) is a hydrocarbon consisting of a central ethene double bond with a phenyl group attached to each carbon atom. Its rigid, planar structure and extensive π-conjugation give rise to distinct spectroscopic properties that have made it a model system for studying photochemical reactions, particularly cis-trans isomerization. The photosensitivity of stilbenes is a key characteristic, with UV and fluorescent light inducing isomerization from the trans to the cis form. This process, along with other photophysical events, can be meticulously studied using various spectroscopic techniques. Understanding these properties is crucial for applications where stilbene (B7821643) derivatives are used as fluorescent probes, photoswitches, and potential therapeutic agents.

Photophysical and Photochemical Pathways

The interaction of this compound with light initiates a series of events that can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). From the S₁ state, the molecule can undergo several competing processes:

-

Fluorescence: Radiative decay back to the S₀ state, emitting a photon.

-

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity.

-

Intersystem Crossing (ISC): Non-radiative transition to a triplet state (T₁).

-

Photoisomerization: A conformational change from the trans to the cis isomer, which is often the most significant deactivation pathway for this compound in fluid solution. This process typically involves twisting around the central double bond in the excited state.

The relative efficiencies of these pathways, quantified by their quantum yields, are highly dependent on the solvent environment, temperature, and viscosity.

Caption: Jablonski Diagram of this compound.

The photochemical isomerization of this compound to cis-stilbene (B147466) is a key process. Upon excitation, the molecule can twist around the central C=C bond to a "phantom" or perpendicular excited state (P*), which then decays to the ground state, yielding a mixture of trans and cis isomers.

Caption: Photoisomerization of this compound.

Spectroscopic Techniques and Experimental Protocols

A multi-faceted approach employing various spectroscopic techniques is essential for a thorough analysis of this compound.

UV-Visible Absorption Spectroscopy

This technique provides information about the electronic transitions within the molecule. The absorption spectrum of this compound is characterized by a strong, structured band in the UV region.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance of approximately 1 at the absorption maximum to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette (typically 1 cm path length).

-

Measurement: Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emission properties of this compound upon excitation. The fluorescence quantum yield and lifetime are sensitive to the molecule's environment.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation: Excite the sample at a wavelength within its absorption band (e.g., 290 nm).

-

Emission Scan: Record the fluorescence emission spectrum at a 90-degree angle to the excitation beam.

-

Data Correction: Correct the emission spectrum for the wavelength-dependent sensitivity of the detector.

-

Quantum Yield Determination: Determine the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine (B1679958) sulfate).

Transient Absorption Spectroscopy

This pump-probe technique allows for the study of short-lived excited states and the dynamics of photochemical processes on femtosecond to nanosecond timescales.

Experimental Protocol:

-

Instrumentation: Utilize a femtosecond transient absorption spectrometer.

-

Pump Pulse: Excite the sample with an ultrashort laser pulse (pump) at a wavelength absorbed by this compound.

-

Probe Pulse: Monitor the changes in absorbance using a delayed, broad-spectrum, weaker pulse (probe).

-

Data Acquisition: Record the differential absorbance (ΔA) as a function of probe wavelength and the time delay between the pump and probe pulses.

-

Data Analysis: Analyze the transient spectra to identify excited-state absorption, stimulated emission, and ground-state bleach signals. Kinetic analysis of the decay of these signals provides information on the lifetimes of the excited states and the rates of isomerization.

Caption: Workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for this compound in various solvents. These values can vary depending on the specific experimental conditions.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

| Hexane | 294.0 | 34,010 | [1] |

| 95% Ethanol | 295.5 | 29,000 | [1] |

| Hexane | 293.75 | 28,200 | [2] |

Table 2: Fluorescence Data for this compound

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Hexane | 290 | ~350 | 0.044 | [1] |

| Methylcyclohexane/isohexane (2:1) | - | - | 0.05 | [1] |

| Glycerol | - | - | 0.15 | |

| Hexane | - | - | 0.04 |

Table 3: Excited-State Dynamics of this compound

| Solvent | S₁ Lifetime | Isomerization Dynamics | Technique | Reference |

| Nonpolar solvents | ~1 ns (fluorescence decay) | 41-120 ps (trans-cis isomerization) | Femtosecond transient absorption, TCSPC | |

| Polar solvents (e.g., ACN) | Shorter lifetimes | Formation of twisted intramolecular charge transfer (TICT) state | Femtosecond transient absorption | |

| Hexane | ~100 ps | - | Time-resolved photoelectron spectroscopy |

Applications in Drug Development and Research

The well-defined spectroscopic and photochemical properties of this compound and its derivatives make them valuable tools in several research areas:

-

Fluorescent Probes: Stilbene-based fluorophores can be designed to bind to specific biological targets, such as proteins. Changes in their fluorescence properties upon binding can be used to detect and quantify these targets. For example, novel this compound derivatives have been developed as probes for the spectral discrimination of native and protofibrillar transthyretin, a protein involved in amyloid diseases.

-

Photoswitches: The reversible photoisomerization of stilbenes allows them to act as molecular switches. This property can be harnessed to control biological processes with light, a field known as photopharmacology.

-

Model for Phototoxicity: Studying the photochemistry of stilbene-like molecules can provide insights into the mechanisms of phototoxicity of certain drugs.

Conclusion

This compound is a cornerstone molecule in the field of photochemistry and spectroscopy. Its rich photophysical behavior, characterized by competing radiative and non-radiative decay pathways including efficient photoisomerization, provides a powerful platform for fundamental research and practical applications. A thorough understanding of its spectroscopic properties, obtained through the systematic application of the techniques outlined in this guide, is essential for harnessing the full potential of stilbene-based compounds in drug development and other scientific disciplines.

References

Synthesis and Properties of Novel Trans-Stilbene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and biological activities of novel trans-stilbene derivatives. Stilbenoids, a class of naturally occurring and synthetic phenolic compounds, have garnered significant attention for their therapeutic potential across a range of diseases. This document details key synthetic methodologies, presents quantitative biological data for direct comparison, and visualizes the molecular pathways through which these compounds exert their effects.

Synthesis of Novel this compound Derivatives

The creation of novel this compound derivatives often involves well-established olefination reactions, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being the most prominent. These methods allow for the stereoselective synthesis of the trans (E) isomer, which is generally more thermodynamically stable and often exhibits greater biological activity than its cis (Z) counterpart.[1] Modifications to the stilbene (B7821643) scaffold, such as the introduction of amide or heterocyclic moieties, have been explored to enhance potency, selectivity, and pharmacokinetic properties.[2][3]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of trans-alkenes with high stereoselectivity.[4] It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification.[4]

Experimental Protocol: Synthesis of a Resveratrol (B1683913) Analogue via HWE Reaction

The following is a representative protocol for the synthesis of a resveratrol analogue:

-

Phosphonate Synthesis (Michaelis-Arbuzov Reaction): A benzyl (B1604629) halide is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form the corresponding diethyl benzylphosphonate. This reaction is typically performed neat or in a high-boiling solvent and heated to drive the reaction to completion.[5]

-

Ylide Formation: The diethyl benzylphosphonate is treated with a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the phosphonate carbanion (ylide).[4]

-

Olefination: The appropriate benzaldehyde, dissolved in anhydrous THF, is added dropwise to the ylide solution at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.[1]

Synthesis of this compound Amide Derivatives

To improve properties such as solubility and polarity, the central olefinic bond of the stilbene can be replaced with an amide linkage.[3]

Experimental Protocol: General Amide Coupling

-

Acid Chloride Formation: A stilbene carboxylic acid derivative is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (B109758) (DCM) to form the corresponding acid chloride.

-

Coupling Reaction: The crude acid chloride is then slowly added to a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine) in DCM at 0 °C.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine, dried, and concentrated. The resulting amide is purified by recrystallization or column chromatography.[6]

Biological and Photophysical Properties

Novel this compound derivatives have been investigated for a wide array of biological activities, including anticancer, antioxidant, and neuroprotective effects. Their photophysical properties are also of interest for applications in materials science and as fluorescent probes.

Anticancer Activity

Many synthetic this compound derivatives exhibit potent cytotoxic activity against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways.

| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| 19 | 3-Bromo-3',4'-dihydroxy-stilbene-2-nitrogen | PC-3 (Prostate) | 12.38 ± 6.83 | [7] |

| MCF-7 (Breast) | 14.52 ± 2.21 | [7] | ||

| 7h | N-sec-butyl-2-arylquinazolinone-stilbene | MCF-7 (Breast) | < 5 | [2] |

| MDA-MB-231 (Breast) | < 5 | [2] | ||

| T-47D (Breast) | < 5 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Neuroprotective and Anti-Inflammatory Properties

This compound derivatives have shown significant promise in the context of neurodegenerative diseases and inflammation. Their mechanisms often involve the modulation of critical signaling pathways such as PI3K/Akt and NF-κB.

PI3K/Akt Signaling Pathway in Neuroprotection

Several stilbenoids exert their neuroprotective effects by activating the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.

Caption: Stilbenoid-mediated activation of the PI3K/Akt pathway.

NF-κB Signaling Pathway in Inflammation

Certain pterostilbene (B91288) derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.[8][9][10]

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Photophysical Properties

This compound and its derivatives are known for their fluorescence properties. Their absorption and emission characteristics, as well as fluorescence quantum yields, are sensitive to solvent polarity and the nature of the substituents on the aromatic rings.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Reference |

| This compound | Hexane | 294 | ~350 | 0.044 | [11] |

| This compound | 95% Ethanol | 295.5 | - | - | [11] |

| This compound | Glycerol | - | - | 0.15 | [11] |

Experimental Protocol: Measurement of Photophysical Properties

-

Sample Preparation: Solutions of the this compound derivative are prepared in spectroscopic-grade solvents at a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded using a fluorometer, with excitation at or near the λ_abs. The wavelength of maximum emission (λ_em) is determined.

-

Quantum Yield Determination: The fluorescence quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Workflows

A logical workflow is essential for the efficient synthesis and evaluation of novel this compound derivatives.

Caption: Workflow for novel this compound derivative development.

Conclusion

Novel this compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and materials science. The synthetic methodologies outlined in this guide, particularly the Horner-Wadsworth-Emmons reaction, provide efficient and stereoselective access to a wide range of analogues. The quantitative data and pathway analyses demonstrate that strategic structural modifications can lead to compounds with potent and selective biological activities, particularly in the realms of oncology and neuroprotection. Further exploration of structure-activity relationships will continue to drive the development of next-generation stilbenoid therapeutics.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of N-substituted 2-arylquinazolinones bearing this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel this compound derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. omlc.org [omlc.org]

An In-depth Technical Guide to Undergraduate Research Projects Involving Trans-Stilbene Photoisomerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for conducting undergraduate research projects focused on the photoisomerization of trans-stilbene. It covers the fundamental photochemical process, detailed experimental protocols, and quantitative data to facilitate the design and execution of meaningful experiments in this area.

Introduction to this compound Photoisomerization

The reversible trans-cis isomerization of stilbene (B7821643) and its derivatives upon exposure to ultraviolet (UV) light is a cornerstone of photochemistry. This process, driven by the absorption of a photon, involves the conversion between the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer. The underlying mechanism involves the excitation of the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). In the S₁ state, the rotational barrier around the central carbon-carbon double bond is significantly reduced, allowing for rotation to a nearly perpendicular geometry. From this twisted intermediate state, the molecule can decay back to the S₀ ground state, partitioning between the trans and cis forms. This light-induced switching mechanism makes stilbene derivatives valuable for applications in photoswitchable materials, molecular machines, and photopharmacology.

Photochemical Reaction Mechanism

The photoisomerization of this compound is a well-studied process that proceeds through the first excited singlet state (S₁). Upon absorption of a UV photon, the this compound molecule is promoted from the ground state (S₀) to the S₁ state. In the excited state, the molecule undergoes a torsional rotation around the central C=C bond, leading to a twisted intermediate conformation. This intermediate is a key "phantom" state from which the molecule can relax back to the ground state as either the cis or trans isomer.[1] The process is a classic example of a photochemical reaction proceeding via a conical intersection.

References

An In-depth Technical Guide to the Trans-Cis Photoisomerization of Stilbene

Audience: Researchers, scientists, and drug development professionals.

Abstract

The trans-cis photoisomerization of stilbene (B7821643) is a canonical example of a photochemical reaction, serving as a fundamental model for understanding light-induced molecular transformations. This process, involving the rotation around a central carbon-carbon double bond upon electronic excitation, is pivotal in various scientific domains, from fundamental photochemistry to the design of molecular switches and photosensitive materials in drug delivery systems. This technical guide provides a comprehensive exploration of the core mechanism of stilbene's photoisomerization, detailing the underlying photophysical principles, key experimental methodologies for its investigation, and a summary of critical quantitative data.

Core Mechanism of Photoisomerization

The photoisomerization of stilbene is governed by the dynamics on the potential energy surfaces (PES) of its electronic ground (S₀) and excited states. The process is predominantly a singlet-state reaction upon direct photoexcitation.

The Singlet State (S₁) Pathway

The accepted mechanism for the direct photoisomerization of both trans- and cis-stilbene (B147466) proceeds primarily through the first excited singlet state (S₁). The key steps are as follows:

-

Photoexcitation: The process begins with the absorption of a UV photon by the ground state molecule (trans-S₀ or cis-S₀), promoting it to the first excited singlet state (trans-S₁ or cis-S₁). This is a Franck-Condon transition, meaning the nuclear geometry does not change during the electronic transition.

-

Excited-State Dynamics and Torsional Motion: Once in the S₁ state, the molecule is no longer at a potential energy minimum. The excess vibrational energy causes the molecule to move along the PES. The primary reaction coordinate is the torsion or twisting around the central ethylenic C=C bond.

-

The Perpendicular Intermediate (¹p):* As the molecule twists, it approaches a geometry where the two phenyl rings are approximately 90° to each other. This twisted, perpendicular conformation is a minimum on the S₁ potential energy surface and is often referred to as the "phantom singlet" or ¹p* state.[1]

-